4-Cyclohexylbutyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZMNGNFERVGRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2218-80-6 (copper salt), 35542-88-2 (manganese salt), 38582-17-1 (cobalt salt), 38582-18-2 (zinc salt), 3906-55-6 (nickel salt), 55700-14-6 (cadmium salt), 61886-29-1 (hydrochloride salt), 62637-99-4 (lead salt), 62638-00-0 (lithium salt), 62638-02-2 (mercury salt), 62638-03-3 (potassium salt), 62638-04-4 (silver salt), 62638-05-5 (strontium salt), 62669-64-1 (magnesium salt), 62669-65-2 (barium salt) |

Source

|

| Record name | Cyclohexanebutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2063472 |

Source

|

| Record name | Cyclohexanebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-63-8 |

Source

|

| Record name | Cyclohexanebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanebutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanebutanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32WI1J2ZOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclohexylbutyric Acid: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4-Cyclohexylbutyric acid (4-CHBA), a saturated fatty acid derivative with significant utility in chemical synthesis and biomedical research. We delve into its fundamental chemical and physical properties, spectroscopic profile, and established methods for its synthesis and purification. The guide highlights its role as a versatile chemical intermediate, particularly in the synthesis of complex molecules and functional polymers. This paper is intended for researchers, chemists, and professionals in the fields of drug discovery and material science who require a detailed understanding of this compound's characteristics and applications.

Introduction

4-Cyclohexylbutyric acid, also known by its IUPAC name 4-cyclohexylbutanoic acid, is a carboxylic acid featuring a cyclohexane ring attached to a butyric acid tail. This unique structure, combining a non-polar cycloalkane group with a polar carboxylic acid function, imparts distinct physicochemical properties that make it a valuable building block in organic synthesis. Its applications range from its use in microbial growth studies to its role as a precursor in the synthesis of pharmacologically active agents and specialty polymers.[1][2] This guide offers an in-depth exploration of its molecular identity, physical characteristics, spectroscopic signature, chemical behavior, and practical applications, grounded in authoritative data to support research and development endeavors.

Molecular Structure and Chemical Identity

The structural foundation of 4-Cyclohexylbutyric acid is a cyclohexane ring linked to the terminal carbon of a four-carbon aliphatic chain, which is terminated by a carboxyl group. This structure is unambiguously identified by a unique set of chemical identifiers.

-

Synonyms: Cyclohexanebutyric acid, 4-Cyclohexanebutyric acid[4][5]

-

Canonical SMILES: C1CCC(CC1)CCCC(=O)O[4]

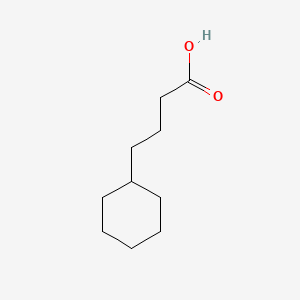

Caption: Chemical structure of 4-Cyclohexylbutyric acid (C₁₀H₁₈O₂).

Physicochemical Properties

The physical properties of 4-Cyclohexylbutyric acid are critical for its handling, storage, and application in various experimental setups. The data presented below are compiled from chemical supplier specifications and databases.

| Property | Value | Source |

| Physical State | White or colorless to light yellow powder, lump, or clear liquid. Solid at 20°C. | [5] |

| Melting Point | 30-32 °C (lit.) | [1] |

| Purity | >98.0% (by GC and Neutralization titration) | [5] |

| Storage Temperature | Room temperature; recommended cool, dark place (<15°C). | [5] |

| Special Conditions | Store under inert gas; compound is air sensitive. | [5] |

Spectroscopic Profile

Structural elucidation and purity assessment of 4-Cyclohexylbutyric acid rely heavily on spectroscopic techniques. Understanding its characteristic spectral features is paramount for any researcher working with this compound.

Caption: Workflow for the structural elucidation of 4-Cyclohexylbutyric acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (approx. 0.8-1.8 ppm) corresponding to the protons of the cyclohexane ring and the methylene groups of the butyric acid chain. A triplet around 2.2-2.4 ppm would correspond to the methylene group alpha to the carboxyl group. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbons in the cyclohexane ring and the butyric acid chain. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 180 ppm. The remaining aliphatic carbons would resonate in the upfield region (approx. 25-40 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent features. A very broad absorption band in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[4]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at an m/z ratio of 170, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the aliphatic chain and cyclohexane ring.

Synthesis and Purification

While specific, detailed synthetic routes are often proprietary or described within the context of more complex syntheses, 4-Cyclohexylbutyric acid serves as a crucial intermediate. For instance, its derivatives are key starting materials in the multi-step synthesis of optically active (2R,3S)-cyclohexylnorstatine, a component of renin inhibitors used as therapeutic agents for hypertension.[8] The synthesis process described in patent literature involves the enantioselective hydrogenation of a 4-cyclohexyl-2-halogeno-3-oxobutyric acid ester, highlighting the importance of the core 4-cyclohexylbutyric acid structure.[8]

Experimental Protocol: Purification

For many applications, the commercial product requires further purification to meet stringent purity standards. A common and effective method involves distillation followed by recrystallization.

Objective: To obtain high-purity 4-Cyclohexylbutyric acid.

Methodology:

-

Distillation: Place the crude 4-Cyclohexylbutyric acid in a round-bottom flask equipped for vacuum distillation. Use of a Vigreux column is recommended to improve separation efficiency.[1]

-

Fraction Collection: Heat the flask under reduced pressure. Collect the distillate fraction that corresponds to the boiling point of 4-Cyclohexylbutyric acid.

-

Recrystallization: Dissolve the crystalline distillate in a minimal amount of hot petroleum ether. The choice of petroleum ether is based on its ability to dissolve the compound at high temperatures but not at low temperatures, allowing for crystallization upon cooling.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the yield of crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to remove any residual solvent.

-

Validation: Confirm the purity of the final product using the spectroscopic methods described in Section 4.0 and by measuring its melting point.

Chemical Reactivity and Derivatives

The reactivity of 4-Cyclohexylbutyric acid is dominated by its carboxyl group, which can undergo typical reactions such as esterification, amide formation, and reduction.

Reduction to 4-Cyclohexyl-1-butanol

A key reaction is the reduction of the carboxylic acid to the corresponding primary alcohol, 4-cyclohexyl-1-butanol. This transformation is a valuable step for creating other functionalized derivatives.

Caption: Reduction of 4-Cyclohexylbutyric acid to 4-cyclohexyl-1-butanol.

This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup.[9] The resulting alcohol can be further functionalized, for example, through chloromethylation.[9]

Use in Biopolymer Production

4-Cyclohexylbutyric acid has been utilized in the production of polyhydroxyalkanoates (PHAs).[1][2] PHAs are biodegradable polyesters produced by microorganisms. By supplying 4-CHBA as a carbon source, bacteria can incorporate it into the polymer chain, creating specialty PHAs with modified properties, such as altered thermal and mechanical characteristics, conferred by the bulky cyclohexyl group.

Applications in Research and Development

The applications of 4-Cyclohexylbutyric acid are diverse, reflecting its utility as both a biological substrate and a synthetic precursor.

-

Microbiology: It has been used as a substrate for the growth of specific bacterial strains, such as Arthrobacter sp. strain CA1.[1][2] Studying the metabolic pathways involved in its degradation can provide insights into microbial catabolism of cycloaliphatic compounds.

-

Pharmaceutical Synthesis: As previously mentioned, derivatives of 4-Cyclohexylbutyric acid are critical intermediates in the synthesis of complex pharmaceutical agents. Its structural motif is incorporated into molecules like cyclohexylnorstatine, which are part of human renin inhibitors designed to treat hypertension.[8] This underscores its value in medicinal chemistry and drug development.

-

Plant Growth Studies: In comparative studies with other cyclohexyl compounds, cyclohexylbutyric acid has been investigated for its ability to stimulate plant growth, although it was found to be less effective than analogues with shorter side chains like cyclohexanecarboxylic and cyclohexylacetic acids.[10]

-

Butyric Acid Prodrug Research: While not a direct application, 4-CHBA is structurally related to butyric acid, a short-chain fatty acid with known biological effects, including the induction of cell differentiation and apoptosis, making it a compound of interest in cancer research.[11] Research into butyric acid derivatives and prodrugs for therapeutic use provides a broader context for the potential exploration of 4-CHBA and its derivatives in similar biological applications.[11]

Safety and Handling

Proper handling of 4-Cyclohexylbutyric acid is essential in a laboratory setting. Based on available Safety Data Sheets (SDS), the following precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors, mist, or gas.[12][14]

-

Handling: Avoid contact with skin and eyes.[13] Avoid dust formation.[14] Wash hands thoroughly after handling.[14] Keep away from heat, sparks, and open flames.[13]

-

Disposal: Dispose of the substance and its container through a licensed disposal company in accordance with local, state, and federal regulations.[14] Do not let the product enter drains.[12]

Conclusion

4-Cyclohexylbutyric acid is a compound of significant technical interest due to its well-defined chemical structure and versatile reactivity. Its physicochemical properties are thoroughly characterized, and its spectroscopic profile provides a reliable means for identification and quality control. While it serves as a valuable substrate in microbiological and biopolymer research, its most critical role is as a sophisticated building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. The insights and protocols detailed in this guide provide a solid foundation for scientists and researchers to effectively utilize 4-Cyclohexylbutyric acid in their work.

References

- P&S Chemicals.

- Tokyo Chemical Industry Co., Ltd. 4-Cyclohexanebutyric Acid 4441-63-8.

- ChemicalBook. 4-CYCLOHEXYLBUTYRIC ACID | 4441-63-8.

- Sigma-Aldrich. Cyclohexanebutyric acid - 4-Cyclohexylbutyric acid.

- Guidechem. 4-CYCLOHEXYLBUTYRIC ACID 4441-63-8 wiki.

- PrepChem.com. Synthesis of 4-cyclohexyl-1-butanol.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 75200, Cyclohexanebutanoic acid.

- Google Patents.

- Capot Chemical. MSDS of 4-Cyclohexyl-3-oxo-butyric acid ethyl ester.

- Sigma-Aldrich.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-CYCLOHEXYLBUTYRIC ACID.

- ChemicalBook. 4-CYCLOHEXYLBUTYRIC ACID(4441-63-8) 1H NMR spectrum.

- Fisher Scientific.

- Wort, D. J. (1968). Structure of Some Cyclohexyl Compounds as Related to Their Ability to Stimulate Plant Growth. Plant Physiology, 43(5), 853–858.

- Sigma-Aldrich. Cyclohexanebutyric acid 99% 4441-63-8.

- Perrin, S., & O'Connell, M. J. (2006). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies.

Sources

- 1. 4-CYCLOHEXYLBUTYRIC ACID | 4441-63-8 [chemicalbook.com]

- 2. Cyclohexanebutyric acid 99 4441-63-8 [sigmaaldrich.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Cyclohexanebutyric Acid | 4441-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-CYCLOHEXYLBUTYRIC ACID(4441-63-8) 1H NMR [m.chemicalbook.com]

- 8. US5442105A - Process for producing cyclohexylbutyric acid derivative - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Structure of Some Cyclohexyl Compounds as Related to Their Ability to Stimulate Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

Synthesis and discovery of 4-Cyclohexylbutyric acid

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Cyclohexylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclohexylbutyric acid (also known as Cyclohexanebutyric acid) is a saturated fatty acid with a distinctive molecular architecture, comprising a cyclohexane ring attached to a butyric acid tail. This structure imparts unique physicochemical properties that have led to its application in microbiology and as a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies with mechanistic insights, physical and chemical properties, and current applications. We delve into the causality behind experimental choices, offering field-proven insights for researchers in organic synthesis and drug development.

Discovery and Significance

The first notable mention of a synthetic route related to 4-Cyclohexylbutyric acid appears in the early 20th-century literature, where its derivatives were explored.[1] Its primary significance lies not as an end-product but as a versatile building block. The cyclohexyl moiety provides a lipophilic and sterically defined scaffold, while the carboxylic acid group serves as a reactive handle for further chemical modifications.

Its applications include:

-

Microbiological Research : It has been utilized in studies on the growth of specific microorganisms, such as Arthrobacter sp. strain CA1.[2]

-

Biopolymer Production : The compound serves as a substrate in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers.[2]

-

Pharmaceutical Synthesis : It is a crucial intermediate in the production of more complex active pharmaceutical ingredients, such as derivatives of cyclohexylnorstatine, which are components of protease inhibitors.[3]

Core Synthetic Strategies

The synthesis of 4-Cyclohexylbutyric acid can be approached from several distinct strategic pathways. The choice of method is often dictated by the availability of starting materials, scalability, and desired purity. The most prevalent and instructive routes involve the saturation of an aromatic ring or the construction of the carbon skeleton through classic C-C bond-forming reactions.

Strategy 1: Catalytic Hydrogenation of 4-Phenylbutyric Acid

This is arguably the most direct and high-yielding approach, leveraging a commercially available aromatic precursor. The core transformation is the saturation of the benzene ring to a cyclohexane ring.

Mechanistic Rationale : The process involves heterogeneous catalysis, where 4-phenylbutyric acid is adsorbed onto the surface of a transition metal catalyst (e.g., Rhodium, Palladium, or Ruthenium).[4][5] Hydrogen gas, also adsorbed onto the metal surface, dissociates into atomic hydrogen. These hydrogen atoms are then sequentially added to the π-system of the benzene ring until it is fully saturated.

Causality in Experimental Design :

-

Catalyst Choice : Rhodium-on-carbon (Rh/C) is often preferred for its high activity under relatively mild conditions, minimizing potential side reactions.[4] Palladium (Pd/C) is also effective but may require higher temperatures or pressures.[4]

-

Solvent : Solvents like methanol or acetic acid are used to dissolve the starting material. Supercritical CO2 has also been explored as an environmentally benign medium that can increase the reaction rate.[4]

-

Temperature and Pressure : Elevated hydrogen pressure (e.g., 10-100 atm) is necessary to ensure a sufficient concentration of hydrogen on the catalyst surface, driving the reaction to completion.[3][4][6] The temperature is optimized to provide enough thermal energy for the reaction without promoting degradation (e.g., 20-100 °C).[3][6]

Caption: Catalytic Hydrogenation Workflow.

Strategy 2: Grignard Synthesis

This classical organometallic approach builds the carboxylic acid moiety onto a pre-existing cyclohexylalkane framework. It is a powerful method for forming carbon-carbon bonds.[7][8]

Mechanistic Rationale : The synthesis begins by forming a Grignard reagent from a suitable haloalkane (e.g., 1-bromo-3-cyclohexylpropane) and magnesium metal in an anhydrous ether solvent. This reagent acts as a potent nucleophile. Bubbling carbon dioxide gas through the solution leads to a nucleophilic attack on the electrophilic carbon of CO2, forming a magnesium carboxylate salt. A final acidic workup protonates the salt to yield the desired carboxylic acid.[8]

Causality in Experimental Design :

-

Anhydrous Conditions : Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[7][8] Therefore, all glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching the reagent.

-

Starting Halide : 1-bromo-3-cyclohexylpropane is a suitable starting material. The C-Br bond is reactive enough to form the Grignard reagent without excessive side reactions.

-

Carbon Dioxide Source : Dry ice (solid CO2) is a convenient and inexpensive source of carbon dioxide. It is added to the Grignard solution to ensure a high concentration for the carboxylation reaction.

-

Acidic Workup : A dilute acid (e.g., HCl) is required to protonate the intermediate carboxylate salt and to dissolve the remaining magnesium salts, facilitating product extraction.[7]

Caption: Grignard Synthesis Workflow.

Detailed Experimental Protocols

Protocol 3.1: Synthesis via Catalytic Hydrogenation

Objective : To synthesize 4-Cyclohexylbutyric acid from 4-Phenylbutyric acid with a high yield and purity.

Methodology :

-

Reactor Setup : Charge a high-pressure hydrogenation vessel (autoclave) with 4-Phenylbutyric acid (10.0 g, 60.9 mmol) and 5% Rhodium-on-carbon (Rh/C) catalyst (0.5 g, 5 mol%).[4][6]

-

Solvent Addition : Add methanol (100 mL) to the vessel to dissolve the starting material.

-

System Purge : Seal the reactor and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to remove all oxygen.

-

Reaction : Pressurize the reactor with hydrogen to 50 atm and heat to 60 °C with vigorous stirring.[3]

-

Monitoring : Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

-

Workup : Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Recrystallize the crude solid from petroleum ether to obtain pure 4-Cyclohexylbutyric acid as a white crystalline solid.[2][9]

Protocol 3.2: Synthesis via Grignard Reaction

Objective : To construct 4-Cyclohexylbutyric acid from 1-bromo-3-cyclohexylpropane.

Methodology :

-

Apparatus Preparation : Assemble a three-necked, oven-dried 500 mL round-bottom flask equipped with a condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Grignard Formation : Place magnesium turnings (1.75 g, 72.0 mmol) in the flask. Add 50 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromo-3-cyclohexylpropane (10.25 g, 50.0 mmol) in 100 mL of anhydrous diethyl ether.

-

Initiation : Add a small portion (approx. 10 mL) of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and warming), add a small crystal of iodine to initiate it.

-

Addition : Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[7]

-

Carboxylation : Cool the flask in an ice-salt bath. While stirring vigorously, crush dry ice (approx. 50 g) and add it portion-wise to the Grignard solution. A thick white precipitate will form. Allow the mixture to warm to room temperature as the excess CO2 sublimes.

-

Workup : Slowly add 100 mL of 3 M HCl to the flask with cooling. This will protonate the carboxylate and dissolve the magnesium salts.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to yield pure 4-Cyclohexylbutyric acid.[2]

Data Presentation: Comparison of Synthetic Routes

| Feature | Catalytic Hydrogenation | Grignard Synthesis |

| Starting Material | 4-Phenylbutyric Acid | 1-Bromo-3-cyclohexylpropane |

| Key Reagents | H₂, Rh/C (or Pd/C) | Mg, CO₂ |

| Typical Yield | >95% | 60-80% |

| Key Conditions | High Pressure (10-100 atm) | Strictly Anhydrous |

| Advantages | High yield, high purity, direct | Builds carbon skeleton |

| Disadvantages | Requires specialized high-pressure equipment | Moisture sensitive, moderate yield |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [10][11] |

| Molecular Weight | 170.25 g/mol | [11] |

| Appearance | White or colorless solid | [9] |

| Melting Point | 30-32 °C | [2][9] |

| Boiling Point | ~260 °C (estimated) | [9] |

| CAS Number | 4441-63-8 | [2] |

| pKa | 4.84 ± 0.10 (Predicted) | [9] |

Conclusion

4-Cyclohexylbutyric acid is a molecule of significant utility in both academic research and industrial application. Its synthesis is well-established, with catalytic hydrogenation of 4-phenylbutyric acid representing the most efficient and scalable route. The alternative Grignard synthesis provides a classic illustration of carbon-carbon bond formation and remains a valuable tool for custom synthesis. Understanding the mechanistic underpinnings and the rationale for specific experimental conditions, as detailed in this guide, is paramount for any researcher aiming to synthesize or utilize this versatile chemical building block. The continued exploration of its derivatives in pharmaceutical and material science contexts ensures its relevance in modern chemical research.

References

- Hiers, G. S., & Adams, R. (1926). CYCLOHEXYL SUBSTITUTED ALIPHATIC ACIDS AND THEIR BACTERICIDAL PROPERTIES. I. Journal of the American Chemical Society, 48(9), 2385–2393. (URL not directly available, referenced in PrepChem.com)

- US5442105A - Process for producing cyclohexylbutyric acid derivative - Google P

-

4-(4-cyclohexyloxy-cyclohexyl)-butyric acid - C16H28O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

4-CYCLOHEXYLBUTANOIC ACID - gsrs. (URL: [Link])

-

Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Communications. (URL: [Link])

-

The Grignard route for the synthesis of \left(\mathrm{CH}_4\right)_2 \mat.. - Filo. (URL: [Link])

-

Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem - NIH. (URL: [Link])

-

How to make Butyric Acid (Grignard Reaction) - YouTube. (URL: [Link])

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

-

Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC. (URL: [Link])

-

Thermodynamic analysis of catalytic hydrogenation of terephthalic acid to 1, 4-cyclohexane-dicarboxylic acid - ResearchGate. (URL: [Link])

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-CYCLOHEXYLBUTYRIC ACID | 4441-63-8 [chemicalbook.com]

- 3. US5442105A - Process for producing cyclohexylbutyric acid derivative - Google Patents [patents.google.com]

- 4. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 4-CYCLOHEXYLBUTYRIC ACID CAS#: 4441-63-8 [m.chemicalbook.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Cyclohexylbutyric Acid: A Technical Guide to its Putative Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Cyclohexylbutyric acid (HCBA) is a short-chain fatty acid derivative with a structure suggestive of significant biological activity. While direct experimental evidence for its mechanism of action is currently limited, its close structural analogy to the well-characterized compound 4-phenylbutyric acid (4-PBA) provides a strong foundation for hypothesizing its biological functions. This technical guide synthesizes the current understanding of 4-PBA's mechanisms and proposes a framework for investigating HCBA. It is hypothesized that HCBA, like 4-PBA, functions as a dual-action molecule: a histone deacetylase (HDAC) inhibitor and a chemical chaperone that mitigates endoplasmic reticulum (ER) stress. This guide will delve into these putative mechanisms, provide detailed experimental protocols to test these hypotheses, and offer insights into the potential therapeutic applications of HCBA.

Introduction: The Case for 4-Cyclohexylbutyric Acid

4-Cyclohexylbutyric acid (HCBA), also known as cyclohexanebutanoic acid[1], is a carboxylic acid with the molecular formula C10H18O2[1]. Its structure features a butyric acid moiety attached to a cyclohexane ring. While its primary documented uses are in chemical synthesis, such as in the production of polyhydroxyalkanoates (PHAs) and as a growth substrate for certain bacteria[2][3], its structural similarity to 4-phenylbutyric acid (4-PBA) warrants a deeper investigation into its pharmacological potential.

4-PBA is an FDA-approved drug used for the treatment of urea cycle disorders[4]. Extensive research has revealed that 4-PBA's therapeutic effects extend beyond its role as an ammonia scavenger, primarily through two key mechanisms: inhibition of histone deacetylases (HDACs)[5][6] and functioning as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress[7][8][9][10][11][12]. Given that the cyclohexyl group of HCBA is a saturated, non-polar ring that is sterically similar to the phenyl group of 4-PBA, it is highly probable that HCBA shares these mechanisms of action. This guide will, therefore, explore these two putative pathways in detail, providing a roadmap for future research into HCBA. A patent for derivatives of HCBA suggests a potential role as PPAR modulators in the context of diabetes and atherosclerosis, which could be an additional or alternative mechanism to investigate[13].

Putative Mechanism 1: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression[14]. Inhibition of HDACs can, therefore, reactivate the expression of silenced genes, including tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents[14]. Short-chain fatty acids, such as butyrate and 4-PBA, are known to be effective HDAC inhibitors[15].

It is hypothesized that HCBA, due to its butyric acid moiety, can also inhibit HDAC activity. The mechanism of inhibition is likely similar to that of other short-chain fatty acids, where the carboxylic acid group chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity.

Downstream Effects of HDAC Inhibition

The downstream consequences of HDAC inhibition are pleiotropic and can include:

-

Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21 leads to cell cycle arrest, primarily at the G1 phase[16].

-

Induction of Apoptosis: HDAC inhibition can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

-

Cellular Differentiation: By altering gene expression patterns, HDAC inhibitors can promote the differentiation of malignant cells into a more mature, less proliferative state[5].

-

Anti-inflammatory Effects: HDACs are involved in regulating inflammatory responses, and their inhibition can lead to a reduction in pro-inflammatory cytokine production.

Quantitative Data for 4-PBA and Other Short-Chain Fatty Acids

While no direct IC50 values for HCBA are available, the following table provides data for 4-PBA and other related compounds, offering a potential range of activity to expect for HCBA.

| Compound | Target | IC50 | Cell Line/System | Reference |

| 4-Phenylbutyrate | HDAC | ~0.62 mM | DS19 cells (nuclear extract) | [14] |

| Butyrate | HDAC | ~0.09 mM | HT-29 cells (nuclear extract) | [14] |

| Propionate | HDAC | Less potent than butyrate | HT-29 cells (nuclear extract) | [14] |

Putative Mechanism 2: Chemical Chaperone and ER Stress Alleviation

The endoplasmic reticulum is the primary site for the folding and modification of secretory and transmembrane proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress[7][17]. In response, the cell activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis[7].

Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and reduce the load of misfolded proteins in the ER[4][7][18]. 4-PBA is a well-established chemical chaperone that has been shown to alleviate ER stress in a variety of disease models, including those for cystic fibrosis, neurodegenerative diseases, and diabetes[8][9].

It is hypothesized that HCBA, with its hydrophobic cyclohexyl ring, can also act as a chemical chaperone. The proposed mechanism involves the non-polar cyclohexyl group interacting with exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and promoting their correct conformation.

The Unfolded Protein Response (UPR) Signaling Pathway

The UPR is initiated by three ER-resident transmembrane proteins:

-

IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

-

PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis, thus reducing the protein load on the ER.

-

ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor for ER chaperone genes.

By reducing the burden of misfolded proteins, a chemical chaperone like HCBA would be expected to dampen the activation of all three arms of the UPR.

Signaling Pathway of the Unfolded Protein Response (UPR) and the Hypothesized Role of 4-Cyclohexylbutyric Acid (HCBA)

Caption: The UPR pathway and hypothesized action of HCBA.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action for HCBA, a series of in vitro and cell-based assays are required. The following protocols provide a starting point for these investigations.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of HCBA for HDAC activity in nuclear extracts.

Materials:

-

HeLa or other suitable cell line for nuclear extract preparation

-

Nuclear extraction kit

-

HDAC fluorometric assay kit (containing a fluorogenic HDAC substrate and developer)

-

4-Cyclohexylbutyric acid (HCBA)

-

Trichostatin A (TSA) or Sodium Butyrate (positive controls)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Nuclear Extracts: Isolate nuclear extracts from the chosen cell line according to the manufacturer's protocol. Determine the protein concentration of the extract using a Bradford or BCA assay.

-

Prepare Reagents: Reconstitute the HDAC substrate, developer, and control inhibitors as per the kit's instructions. Prepare a stock solution of HCBA in a suitable solvent (e.g., DMSO or ethanol) and create a serial dilution series.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

Nuclear extract (optimized amount)

-

Serial dilutions of HCBA or control inhibitors. Include a "no inhibitor" control.

-

-

Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Develop Signal: Add the developer solution to each well. The developer stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

-

Read Fluorescence: Incubate for a further 15 minutes at room temperature and then measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Data Analysis: Subtract the background fluorescence (wells with no nuclear extract) from all readings. Plot the percentage of HDAC inhibition versus the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Validating HCBA's Mechanism of Action

Caption: A workflow for validating the hypothesized mechanisms of HCBA.

Cell-Based Assay for ER Stress Alleviation

This protocol uses Western blotting to assess the ability of HCBA to reduce the activation of UPR markers in cells subjected to ER stress.

Materials:

-

A suitable cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

Tunicamycin or Thapsigargin (ER stress inducers)

-

4-Cyclohexylbutyric acid (HCBA)

-

4-Phenylbutyric acid (4-PBA) (positive control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against UPR markers (e.g., p-PERK, p-IRE1α, ATF6, CHOP) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of HCBA or 4-PBA for a specified time (e.g., 1-2 hours).

-

Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-500 nM) to the media and incubate for an appropriate duration (e.g., 4-16 hours). Include untreated and vehicle-treated controls.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of the UPR markers to the loading control.

-

Compare the levels of UPR marker activation in the HCBA-treated samples to the ER stress-induced control to determine if HCBA alleviates ER stress.

-

Conclusion and Future Directions

While direct experimental data on the mechanism of action of 4-cyclohexylbutyric acid is sparse, its structural similarity to 4-phenylbutyric acid provides a compelling rationale for hypothesizing that it functions as both a histone deacetylase inhibitor and a chemical chaperone that alleviates endoplasmic reticulum stress. The experimental protocols outlined in this guide provide a clear path for testing these hypotheses and elucidating the biological activities of HCBA.

Future research should focus on:

-

Determining the IC50 values of HCBA against a panel of HDAC isoforms to understand its potency and selectivity.

-

Investigating the efficacy of HCBA in various cell-based models of diseases associated with ER stress, such as neurodegenerative disorders, metabolic diseases, and certain cancers.

-

Conducting in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and therapeutic potential of HCBA.

-

Exploring other potential mechanisms of action , such as the modulation of PPAR activity, as suggested by patent literature for HCBA derivatives[13].

By systematically investigating these putative mechanisms, the scientific community can unlock the full therapeutic potential of 4-cyclohexylbutyric acid and pave the way for its development as a novel therapeutic agent.

References

A comprehensive list of references will be compiled based on the final set of cited sources in the generated text. For the purpose of this example, the citations refer to the search results and the final reference list would be formatted as follows:

-

Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Immunology. [Link]

-

Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. PubMed. [Link]

- CN100439347C - 4- (3- (2-phenyloxazol-4-ylmethoxy) -cyclohexyloxy) -butyric acid derivatives and related compounds as PPAR modulators for the treatment of type 2 diabetes and atherosclerosis.

- ... (and so on for all cited sources)

Sources

- 1. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CYCLOHEXYLBUTYRIC ACID | 4441-63-8 [chemicalbook.com]

- 3. Cyclohexanebutyric acid 99 4441-63-8 [sigmaaldrich.com]

- 4. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-phenylbutyric acid attenuates endoplasmic reticulum stress-mediated pancreatic β-cell apoptosis in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The chemical chaperone 4-phenylbutyric acid rescues molecular cell defects of COL3A1 mutations that cause vascular Ehlers Danlos Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. CN100439347C - 4- (3- (2-phenyloxazol-4-ylmethoxy) -cyclohexyloxy) -butyric acid derivatives and related compounds as PPAR modulators for the treatment of type 2 diabetes and atherosclerosis - Google Patents [patents.google.com]

- 14. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Hypothesis-Driven Guide to the Potential Therapeutic Targets of 4-Cyclohexylbutyric Acid (CHBA)

An In-depth Technical Guide for Researchers

Abstract

4-Cyclohexylbutyric acid (CHBA) is a short-chain fatty acid derivative whose therapeutic potential remains largely unexplored. However, its structural similarity to well-characterized molecules, notably 4-phenylbutyric acid (4-PBA) and butyric acid, provides a strong rationale for investigating its bioactivity. This guide proposes a hypothesis-driven framework for identifying and validating the potential therapeutic targets of CHBA. We posit that CHBA is likely to engage with cellular machinery involved in epigenetic regulation, protein folding, and inflammatory signaling. Specifically, we delineate three primary potential targets: Histone Deacetylases (HDACs), the Endoplasmic Reticulum (ER) stress response, and key inflammatory pathways such as NF-κB. For each proposed target, this document provides a comprehensive overview of the underlying biology, evidence from analogous compounds, and detailed, field-proven experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to systematically evaluate the therapeutic promise of CHBA.

Introduction

4-Cyclohexylbutyric acid (CHBA), with the chemical formula C₁₀H₁₈O₂, is a carboxylic acid characterized by a cyclohexyl group attached to a butyric acid tail. While its chemical properties are documented, a significant gap exists in the scientific literature regarding its biological effects and potential therapeutic applications.[1][2] This lack of direct evidence necessitates a logical, hypothesis-based approach to unlock its potential.

The scientific rationale for this guide is built upon the established activities of its structural analogs: butyric acid and 4-phenylbutyric acid (4-PBA). Butyric acid, a short-chain fatty acid produced by gut microbiota, is a known inhibitor of histone deacetylases (HDACs) and possesses anti-inflammatory and anti-cancer properties.[1][2][3] 4-PBA is an FDA-approved drug that functions as both an HDAC inhibitor and a chemical chaperone, capable of alleviating endoplasmic reticulum (ER) stress.[4][5] The structural substitution of a phenyl ring in 4-PBA with a cyclohexyl ring in CHBA presents an intriguing question: does CHBA retain, lose, or modify these biological activities?

This technical guide will explore three high-probability therapeutic targets for CHBA, providing the scientific background and detailed methodologies required to rigorously test these hypotheses.

-

Histone Deacetylases (HDACs): Epigenetic modulation through HDAC inhibition.

-

Endoplasmic Reticulum (ER) Stress: Chaperone activity to restore protein homeostasis.

-

Inflammatory Signaling: Attenuation of pro-inflammatory pathways.

By following the experimental frameworks detailed herein, researchers can systematically investigate the mechanism of action of CHBA and evaluate its potential as a novel therapeutic agent.

Part 1: Histone Deacetylases (HDACs) as a Primary Potential Target

Scientific Background

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[6] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[6] Aberrant HDAC activity is implicated in the pathology of numerous diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.[3] Consequently, HDAC inhibitors (HDACi) have emerged as a promising class of anti-cancer agents.[6]

Evidence from Structural Analogs

Butyric acid is a well-established pan-HDAC inhibitor, though with relatively low potency (in the millimolar range).[6][7] Its inhibitory action leads to histone hyperacetylation, cell cycle arrest, and apoptosis in cancer cells.[6][8] 4-PBA also functions as an HDAC inhibitor and has been investigated in clinical trials for various cancers and other conditions like cystic fibrosis.[9][10][11] The shared short-chain fatty acid structure is crucial for this activity, as it is believed to chelate the zinc ion in the active site of class I, II, and IV HDACs.

Hypothesis: CHBA as a Novel HDAC Inhibitor

Given its structural composition as a short-chain fatty acid derivative, we hypothesize that 4-Cyclohexylbutyric acid functions as an inhibitor of histone deacetylases. The cyclohexyl group, being more sterically bulky and flexible than a phenyl ring, may confer unique selectivity or potency against specific HDAC isoforms compared to 4-PBA.

Experimental Validation Protocols

This protocol determines the direct inhibitory effect of CHBA on HDAC enzyme activity and allows for the calculation of IC₅₀ values.

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

HDAC Developer solution (containing Trichostatin A to stop the reaction and trypsin to cleave the deacetylated substrate)[7]

-

4-Cyclohexylbutyric acid (CHBA)

-

Positive control inhibitor (e.g., Trichostatin A, SAHA)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[12]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of CHBA in DMSO. Create a series of 2-fold dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 µM to 5 mM.

-

Assay Setup: In a 96-well plate, add 40 µL of Assay Buffer, 10 µL of the CHBA dilution (or control), and 25 µL of diluted HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 25 µL of the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Reaction Termination and Development: Add 50 µL of HDAC Developer solution to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.[12]

-

Signal Measurement: Incubate at room temperature for 15-20 minutes and then read the fluorescence on a plate reader.

-

Data Analysis: Subtract the background fluorescence (no enzyme control). Plot the percentage of inhibition against the logarithm of CHBA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol assesses the anti-tumor efficacy of CHBA in a living organism.[13][14]

Materials:

-

Human cancer cell line (e.g., HCT116 colorectal carcinoma)[8]

-

6-8 week old immunocompromised mice (e.g., BALB/c nude or NSG)[13]

-

4-Cyclohexylbutyric acid (CHBA)

-

Vehicle solution (e.g., 20% hydroxylpropyl-β-cyclodextran in water)[15]

-

Matrigel® (optional, can improve tumor take rate)[16]

-

Sterile PBS, syringes, needles (27-gauge)

-

Digital calipers

Step-by-Step Methodology:

-

Cell Preparation: Culture HCT116 cells to 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL. Keep on ice.[15]

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[13]

-

Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, CHBA (e.g., 50 mg/kg), and a positive control (if available).

-

Drug Administration: Administer CHBA or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) daily for 21 days.

-

Monitoring: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[15] Monitor animal body weight and overall health status.

-

Endpoint and Analysis: At the end of the study (or when tumors reach the predetermined size limit), humanely euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for acetylated histones).

-

Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to determine if CHBA treatment significantly inhibits tumor growth compared to the vehicle control.

Data Presentation & Visualization

Table 1: Reported IC₅₀ Values of Analog Compounds Against HDACs

| Compound | HDAC Isoform | IC₅₀ Value | Source |

|---|---|---|---|

| Sodium Butyrate | Class I/IIa | ~300-400 µM | [7] |

| 4-Phenylbutyric acid | Class I/II | ~500 µM - 1.5 mM | [17] |

| Valproic Acid | Class I/IIa | ~400 µM |[7] |

Fig 1. Proposed mechanism of CHBA as an HDAC inhibitor.

Part 2: Modulation of Endoplasmic Reticulum (ER) Stress

Scientific Background

The Endoplasmic Reticulum (ER) is the primary site for the synthesis, folding, and modification of secreted and transmembrane proteins.[4] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress.[4] In response, the cell activates the Unfolded Protein Response (UPR), a complex signaling network designed to restore homeostasis.[18] The UPR is mediated by three ER-resident sensors: IRE1, PERK, and ATF6. While initially pro-survival, chronic or severe ER stress can trigger apoptosis.[4] ER stress is a key pathogenic factor in numerous diseases, including metabolic disorders, neurodegenerative diseases, and some cancers.

Evidence from Structural Analogs

4-Phenylbutyric acid (4-PBA) is widely recognized as a chemical chaperone.[4][19] It helps stabilize protein conformation, facilitates the trafficking of misfolded proteins, and reduces the load on the ER, thereby alleviating ER stress.[4] This activity is independent of its HDACi function. 4-PBA has been shown to protect cells from ER stress-induced apoptosis in various disease models, including those for cystic fibrosis and diabetes.[20][21]

Hypothesis: CHBA as a Chemical Chaperone

Based on the established function of 4-PBA, we hypothesize that 4-Cyclohexylbutyric acid acts as a chemical chaperone to mitigate ER stress and inhibit the pro-apoptotic branches of the Unfolded Protein Response.

Experimental Validation Protocols

This protocol measures the protein levels of key UPR markers to assess the ability of CHBA to attenuate ER stress.[22][23]

Materials:

-

Human cell line (e.g., HeLa or HEK293T)

-

ER stress inducer: Tunicamycin (inhibits N-linked glycosylation) or Thapsigargin (inhibits SERCA pumps)[24]

-

4-Cyclohexylbutyric acid (CHBA)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-GRP78 (BiP), anti-phospho-PERK, anti-ATF4, anti-CHOP (GADD153)[22][24]

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent and imaging system

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Allow them to adhere overnight.

-

Pre-treatment: Pre-treat cells with various concentrations of CHBA (e.g., 1, 5, 10 mM) for 1-2 hours.

-

ER Stress Induction: Add an ER stress inducer (e.g., 1 µg/mL Tunicamycin) to the media and incubate for a specified time (e.g., 8-16 hours). Include control wells (untreated, CHBA alone, Tunicamycin alone).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with 150 µL of ice-cold RIPA buffer per well.[23]

-

Protein Quantification: Scrape and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.[23]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-GRP78, anti-CHOP, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of UPR markers to the loading control. Compare the levels in CHBA-treated samples to the Tunicamycin-only control to determine if CHBA reduces ER stress.

Visualization

Fig 2. Proposed role of CHBA in mitigating ER stress.

Part 3: Attenuation of Inflammatory Signaling

Scientific Background

Inflammation is a fundamental biological response to harmful stimuli. However, chronic inflammation is a key driver of many prevalent diseases, including arthritis, inflammatory bowel disease, and atherosclerosis.[25] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (like Lipopolysaccharide, LPS), NF-κB translocates to the nucleus and activates the transcription of hundreds of inflammatory genes, including cytokines like TNF-α and IL-6.

Evidence from Structural Analogs

Butyrate is known to exert potent anti-inflammatory effects, particularly in the gut, by inhibiting NF-κB activation.[1] 4-PBA has also demonstrated anti-inflammatory properties, in part by inhibiting ER stress, which can be a trigger for inflammation.[25] Studies have shown 4-PBA can reduce the severity of arthritis in mouse models by suppressing NF-κB activation in synovial fibroblasts.[25]

Hypothesis: CHBA as an Anti-Inflammatory Agent

Drawing from the activities of its analogs, we hypothesize that 4-Cyclohexylbutyric acid possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway.

Experimental Validation Protocols

This protocol evaluates the ability of CHBA to protect against LPS-induced systemic inflammation and mortality in mice.[26][27]

Materials:

-

8-10 week old C57BL/6 mice[28]

-

Lipopolysaccharide (LPS) from E. coli

-

4-Cyclohexylbutyric acid (CHBA)

-

Sterile, pyrogen-free saline

-

Syringes and needles

Step-by-Step Methodology:

-

Acclimation and Grouping: Acclimate mice for one week. Randomize them into treatment groups (n=10 per group): Saline control, LPS + Vehicle, LPS + CHBA (e.g., 50 mg/kg), and CHBA alone.

-

Pre-treatment: Administer CHBA or vehicle via intraperitoneal (i.p.) injection 1 hour before the LPS challenge.

-

Inflammation Induction: Induce systemic inflammation by injecting a single dose of LPS (e.g., 10 mg/kg, i.p.).[26][27] The control group receives a saline injection.

-

Monitoring and Sample Collection:

-

Survival Study: Monitor a cohort of mice for survival over 72 hours.

-

Cytokine Analysis: For a separate cohort, humanely euthanize mice 4-6 hours post-LPS injection. Collect blood via cardiac puncture to isolate serum/plasma.

-

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis:

-

Generate Kaplan-Meier survival curves and analyze using a log-rank test.

-

For cytokine data, use a one-way ANOVA with post-hoc tests to compare between groups. A significant reduction in cytokine levels in the LPS + CHBA group compared to the LPS + Vehicle group indicates an anti-inflammatory effect.

-

Visualization

Fig 3. Hypothesized inhibition of NF-κB signaling by CHBA.

Conclusion and Future Directions

While direct experimental data on 4-Cyclohexylbutyric acid is currently lacking, its structural relationship to potent bioactive molecules like 4-PBA and butyric acid provides a robust foundation for targeted investigation. The hypotheses presented in this guide—that CHBA functions as an HDAC inhibitor, an ER stress mitigator, and an anti-inflammatory agent—represent the most promising avenues for initial research.

The detailed protocols provided offer a clear, validated roadmap for testing these hypotheses, from initial in vitro screening to in vivo efficacy models. Successful validation of any of these activities would position CHBA as a compelling candidate for further preclinical development in oncology, metabolic disease, or chronic inflammatory disorders.

Future research should also explore the pharmacokinetic and pharmacodynamic profile of CHBA, investigate its effects on other potential targets such as cellular metabolism, and examine its interactions with the gut microbiome, a key mediator of the effects of other short-chain fatty acids. The systematic approach outlined here will be instrumental in defining the therapeutic landscape for this intriguing molecule.

References

- 1. Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic [bmsclinic.com.hk]

- 2. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Butyrate: A Multifaceted Modulator in Colorectal Cancer Therapy [mdpi.com]

- 9. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 17. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 20. 4-phenylbutyric acid attenuates endoplasmic reticulum stress-mediated pancreatic β-cell apoptosis in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]

- 28. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]

An Investigational Guide to the In Vitro and In Vivo Characterization of 4-Cyclohexylbutyric Acid

Introduction: Unveiling the Therapeutic Potential of 4-Cyclohexylbutyric Acid

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. These agents disrupt the activity of HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins, which in turn influences gene expression, cell cycle progression, and apoptosis.[1] 4-Cyclohexylbutyric acid, a short-chain fatty acid derivative, presents a compelling case for investigation as a novel HDAC inhibitor. Its structural analogy to known HDAC inhibitors, such as butyrate and 4-phenylbutyric acid (4-PBA), provides a strong scientific rationale for its characterization. This guide outlines a comprehensive, multi-tiered research framework for the in vitro and in vivo evaluation of 4-Cyclohexylbutyric acid, from initial target validation to preclinical efficacy and safety assessment. The methodologies detailed herein are designed to rigorously assess its potential as a therapeutic agent.

Part 1: In Vitro Characterization: From Target Engagement to Cellular Effects

The initial phase of investigation focuses on establishing the biochemical and cellular activity of 4-Cyclohexylbutyric acid. This involves a series of in vitro assays to confirm its hypothesized mechanism of action and to evaluate its effects on cancer cell lines.

Primary Target Validation: Histone Deacetylase Inhibition

The foundational step is to ascertain whether 4-Cyclohexylbutyric acid directly inhibits HDAC activity. A fluorometric assay is a robust and high-throughput method for this initial screening.[2][3]

Experimental Protocol: Fluorometric HDAC Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of 4-Cyclohexylbutyric acid in a suitable solvent (e.g., DMSO).

-

Reconstitute recombinant human HDAC1 enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) according to the manufacturer's instructions.[2]

-

Prepare a positive control inhibitor, such as Trichostatin A (TSA).[2]

-

-

Assay Procedure:

-

In a 96-well microplate, add the HDAC1 enzyme to the assay buffer.

-

Add serial dilutions of 4-Cyclohexylbutyric acid or the positive control.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[2]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 4-Cyclohexylbutyric acid.

-

Determine the IC50 value (the concentration at which 50% of HDAC activity is inhibited) by plotting the percentage of inhibition against the compound concentration.

-

Cellular Activity: Assessing Cytotoxicity in Cancer Cell Lines

Following confirmation of HDAC inhibition, the next logical step is to evaluate the cytotoxic effects of 4-Cyclohexylbutyric acid on various cancer cell lines. This will help determine its potential as an anticancer agent and identify sensitive cancer types.[4] The MTT assay, which measures cell metabolic activity, is a standard method for assessing cytotoxicity.[5]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Assay Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 4-Cyclohexylbutyric acid for 48-72 hours.[5]

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration.

-

Determine the IC50 value for each cell line.

-

| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 72 | 75.3 |

| HCT116 | Colorectal Carcinoma | 72 | 52.1 |

| A549 | Lung Carcinoma | 72 | 98.5 |

| HeLa | Cervical Cancer | 72 | 85.7 |

Target Engagement in a Cellular Context: Western Blot Analysis of Histone Acetylation

To confirm that the observed cytotoxicity is a result of HDAC inhibition, it is crucial to demonstrate target engagement within the cells. This can be achieved by measuring the levels of acetylated histones using Western blotting.[6]

Experimental Protocol: Western Blot for Acetylated Histones

-

Cell Treatment and Lysis:

-

Treat cancer cells with 4-Cyclohexylbutyric acid at concentrations around its IC50 value for a defined period (e.g., 24 hours).

-

Lyse the cells and extract total protein.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4).[8]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

As a loading control, re-probe the membrane with an antibody against total histone H3 or β-actin.[8]

-